molecular formula C32H43N9O6 B1195832 Optalidon CAS No. 60382-50-5

Optalidon

カタログ番号: B1195832
CAS番号: 60382-50-5
分子量: 649.7 g/mol
InChIキー: YTEZOIYKTFWJPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Optalidon is a compound that combines the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination is used in various pharmaceutical formulations to treat conditions such as tension headaches and insomnia .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of butalbarbital mixture with caffeine and aminopyrine involves the synthesis of each component followed by their combination. Butalbarbital is synthesized through the reaction of diethyl malonate with urea and an appropriate alkyl halide under basic conditions. Caffeine is synthesized from xanthine derivatives, and aminopyrine is synthesized from phenylhydrazine and acetoacetic ester .

Industrial Production Methods

Industrial production of this compound often involves spray-drying techniques to create solid particulates of the aminopyrine-barbital complex. This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .

科学的研究の応用

Pharmacological Profile

  • Components :
    • Amidopyrine : An analgesic and antipyretic agent known for its pain-relieving properties.
    • Butalbital : A barbiturate that acts as a sedative and muscle relaxant, often used in combination with other analgesics to enhance pain relief.
    • Caffeine : A stimulant that can enhance the effectiveness of pain relief medications by increasing their absorption and efficacy.
  • Mechanism of Action :
    • The combination of these three components provides a synergistic effect, enhancing pain relief while minimizing the side effects associated with higher doses of individual components. The pharmacokinetic studies indicate that there is no significant alteration in bioavailability when these components are taken together compared to when they are administered separately .

Clinical Applications

This compound has been primarily utilized in the treatment of various headache disorders, including migraines and tension-type headaches. The unique combination allows for effective management of pain while also addressing associated symptoms such as anxiety and muscle tension.

Case Studies

  • Migraine Management :
    • A study evaluated the efficacy of this compound in patients suffering from acute migraine attacks. Patients reported significant pain relief within 30 minutes of administration, with a notable reduction in headache recurrence over a 24-hour period compared to placebo .
  • Tension-Type Headaches :
    • In another clinical trial involving individuals with chronic tension-type headaches, participants receiving this compound experienced improved quality of life metrics, including reduced headache frequency and intensity, compared to those receiving standard analgesics .
  • Pediatric Use :
    • A report on this compound poisoning in children highlighted the importance of careful dosing due to potential toxicity. While the medication can be effective for treating headaches in pediatric patients, it requires cautious administration to avoid adverse effects .

Safety and Side Effects

While this compound is effective for pain management, it is essential to consider its side effects, which may include sedation, dizziness, and gastrointestinal disturbances. Long-term use can lead to dependence due to the butalbital component, necessitating careful monitoring by healthcare providers.

Summary Table: Key Characteristics of this compound

ComponentTypePrimary UseSide Effects
AmidopyrineAnalgesicPain reliefNausea, allergic reactions
ButalbitalBarbiturateSedation, muscle relaxationDrowsiness, dependence potential
CaffeineStimulantEnhance analgesic effectInsomnia, increased heart rate

作用機序

The mechanism of action of butalbarbital involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, increasing the duration of chloride ion channel opening and enhancing the inhibitory effect of GABA. Caffeine acts as a central nervous system stimulant by blocking adenosine receptors. Aminopyrine exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins .

特性

CAS番号

60382-50-5

分子式

C32H43N9O6

分子量

649.7 g/mol

IUPAC名

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3

InChIキー

YTEZOIYKTFWJPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

正規SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Key on ui other cas no.

60382-50-5

同義語

optalidon

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。